molecular formula C9H11BrO2 B8633471 1-(4'-Bromophenoxy)-propane-2-ol

1-(4'-Bromophenoxy)-propane-2-ol

Cat. No.: B8633471
M. Wt: 231.09 g/mol
InChI Key: BXMXMTJFBNXCTN-UHFFFAOYSA-N
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Description

1-(4'-Bromophenoxy)-propane-2-ol is a brominated aromatic ether alcohol of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Its structure, featuring a bromophenoxy group and a propan-2-ol chain, makes it a valuable precursor in the synthesis of libraries of novel compounds for biological screening. Recent scientific literature highlights the potential of structurally similar phenoxy-propan-2-ol derivatives in pharmaceutical development, particularly as investigational anticancer agents. Some derivatives have been shown to exhibit potent anti-proliferative activity against human cancer cell lines, inducing G2/M phase cell cycle arrest and apoptosis . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a starting material in copper-catalyzed multi-component cascade reactions to create novel selenylated derivatives . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(4-bromophenoxy)propan-2-ol

InChI

InChI=1S/C9H11BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3

InChI Key

BXMXMTJFBNXCTN-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(4'-Bromophenoxy)-propane-2-ol but differ in substituents or backbone modifications:

Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Compound
This compound C₉H₁₁BrO₂ -OH, ether, brominated aryl Reference compound
1-(4'-Bromophenoxy)-1-ethoxyethane C₁₀H₁₃BrO₂ Ethoxy (-OCH₂CH₃), brominated aryl Ethoxy replaces -OH; longer alkyl chain
1-(4-Bromophenyl)-2-methylpropan-2-ol C₁₀H₁₃BrO -OH, brominated aryl, methyl branch Methyl substitution at C2; lacks ether oxygen
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol C₁₇H₂₀O₆ Two -OH groups, methoxy substituents Diol structure; additional methoxy groups
Diethanolisopropanolamine (DEIPA) C₇H₁₇NO₃ -OH, tertiary amine Nitrogen-containing backbone; dual ethanolamine groups

Physicochemical Properties (Inferred)

  • Polarity/Solubility: The target compound’s -OH group increases hydrophilicity compared to its ethoxy analog (), which is likely more lipophilic. The methyl-substituted analog () may exhibit reduced water solubility due to steric hindrance from the branched alkyl chain. The diol derivative () would have higher hydrophilicity due to two -OH groups, enhancing solubility in polar solvents like water or ethanol .
  • Thermal Stability: Compounds with aromatic bromine (e.g., ) may exhibit higher thermal stability than non-brominated analogs. The complex ester in , featuring multiple aromatic rings, demonstrates enhanced thermal resistance when used as a polymer plasticizer .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4'-Bromophenoxy)-propane-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-bromophenol with epichlorohydrin under alkaline conditions (e.g., NaOH in aqueous or alcoholic media) yields the intermediate epoxide, which is then hydrolyzed to the diol. Optimization includes controlling temperature (40–60°C), stoichiometric ratios (1:1.2 phenol to epichlorohydrin), and reaction time (6–12 hrs) to minimize side products like di-alkylated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the structure by identifying key signals: the methine proton (δ 3.8–4.2 ppm) adjacent to the hydroxyl group and aromatic protons (δ 6.8–7.3 ppm) from the bromophenyl ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 259.0 for C9_9H11_{11}BrO2_2).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous compounds .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data or unexpected reaction yields during synthesis?

Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Isolation of Byproducts : Use preparative TLC or HPLC to isolate minor components for structural elucidation.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates or degradation pathways .

Q. What mechanistic insights govern the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. The hydroxyl group’s proximity to the ether oxygen enhances its acidity, making it a preferred site for derivatization (e.g., sulfonation or phosphorylation). Computational modeling (e.g., Fukui function analysis) predicts reactive sites, while experimental validation via competitive reactions with electrophiles (e.g., acetic anhydride) confirms selectivity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C.
  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the bromophenyl ether bond, forming 4-bromophenol and propylene glycol derivatives. Stabilizers like BHT (0.1% w/w) in dark storage at 4°C mitigate degradation .
  • Hydrolytic Stability : Acidic/basic conditions (pH <3 or >10) accelerate hydrolysis; monitor via pH-stat titration .

Q. What role does this compound play in designing bioactive molecules or pharmaceutical intermediates?

Methodological Answer: The bromophenyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the diol moiety allows conjugation (e.g., prodrug formulations). Recent studies highlight its use in synthesizing triazolium salts with antifungal activity, leveraging hydrogen-bonding interactions for target binding . Structure-activity relationship (SAR) studies recommend modifying the propyl chain length to optimize bioavailability .

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